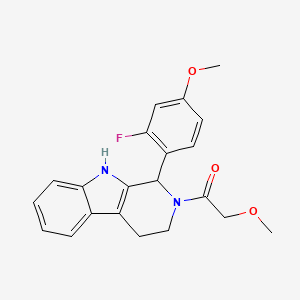![molecular formula C20H28N6O B6095509 [1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone](/img/structure/B6095509.png)
[1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone: is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The piperidine and pyridine rings are then introduced through subsequent substitution reactions. The final step often involves the formation of the methanone linkage under controlled conditions, such as using a coupling reagent in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the triazole ring, potentially converting it into a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it valuable for investigating enzyme mechanisms and receptor functions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological macromolecules, while the piperidine and pyridine rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Palladium(II) acetate: A catalyst for many organic reactions.
Uniqueness
What sets [1-(2-Piperidin-1-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone apart is its combination of three distinct rings (triazole, piperidine, and pyridine) within a single molecule. This unique structure provides a versatile platform for chemical modifications and applications across various fields.
Propiedades
IUPAC Name |
[1-(2-piperidin-1-ylethyl)triazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c27-20(26-12-5-2-8-19(26)17-7-6-9-21-15-17)18-16-25(23-22-18)14-13-24-10-3-1-4-11-24/h6-7,9,15-16,19H,1-5,8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJFLMDLOBJMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(N=N2)C(=O)N3CCCCC3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6095438.png)
![5-ethyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6095450.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6095457.png)
![N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide](/img/structure/B6095458.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6095462.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6095466.png)
![methyl 2-[(3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B6095475.png)
![6-(3-chlorophenyl)-3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6095482.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6095488.png)
![2-[(6-acetyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6095498.png)
![7-(2,3-difluorobenzyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6095501.png)
![1-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6095527.png)
![DIMETHYL 5-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE](/img/structure/B6095533.png)

